molecular formula C13H14N2O2S B7497118 3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide

3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide

Cat. No. B7497118
M. Wt: 262.33 g/mol
InChI Key: DVEBZEBTDOENEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide, also known as MRS2578, is a selective P2Y6 receptor antagonist. It was first synthesized in 2002 by scientists at Merck Research Laboratories. Since then, it has been extensively studied for its potential applications in scientific research.

Mechanism of Action

3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide works by selectively blocking the P2Y6 receptor, which is a G protein-coupled receptor that is activated by UDP. The P2Y6 receptor is expressed in various cell types, including immune cells and glial cells. By blocking the P2Y6 receptor, 3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide can inhibit the release of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
Biochemical and Physiological Effects
3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of reactive oxygen species, which are involved in the inflammatory response. It has also been shown to reduce the expression of pro-inflammatory cytokines and chemokines, such as IL-1β, IL-6, and TNF-α. In addition, 3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has been found to reduce microglial activation and astrocyte proliferation, which are involved in the pathogenesis of neuroinflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide in lab experiments is its selectivity for the P2Y6 receptor. This allows for precise targeting of the receptor and reduces the risk of off-target effects. In addition, 3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has been found to be stable in various experimental conditions, making it a reliable tool for scientific research.
However, one limitation of using 3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is its relatively low potency compared to other P2Y6 receptor antagonists. This may require higher concentrations of 3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide to be used in experiments, which could lead to non-specific effects. In addition, 3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has been found to be metabolized by liver enzymes, which could limit its bioavailability in vivo.

Future Directions

There are several potential future directions for the use of 3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide in scientific research. One potential application is in the treatment of neuroinflammatory diseases, such as multiple sclerosis and Alzheimer's disease. 3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has been found to reduce microglial activation and astrocyte proliferation, which are involved in the pathogenesis of these diseases.
Another potential application is in the study of the role of the P2Y6 receptor in immune cells. The P2Y6 receptor has been found to be involved in the regulation of immune responses, and 3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide could be used to further investigate its role in various immune cell types.
Overall, 3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has shown great potential as a selective P2Y6 receptor antagonist for use in scientific research. Its selectivity, stability, and potential applications make it a valuable tool for investigating the role of the P2Y6 receptor in various biological processes.

Synthesis Methods

3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide can be synthesized using a multi-step process. The first step involves the reaction of 3-methylbenzenesulfonyl chloride with pyridine-3-methanol to form 3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide. The product is then purified using column chromatography.

Scientific Research Applications

3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has been used in various scientific research studies as a P2Y6 receptor antagonist. It has been found to be effective in inhibiting P2Y6 receptor-mediated responses in various cell types, including microglia, astrocytes, and monocytes. This has led to its potential use in the treatment of inflammatory diseases, such as multiple sclerosis and Alzheimer's disease.

properties

IUPAC Name

3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-11-4-2-6-13(8-11)18(16,17)15-10-12-5-3-7-14-9-12/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVEBZEBTDOENEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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